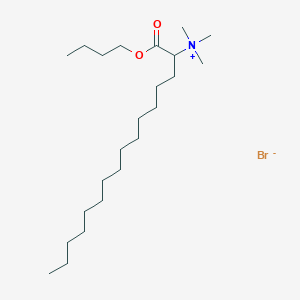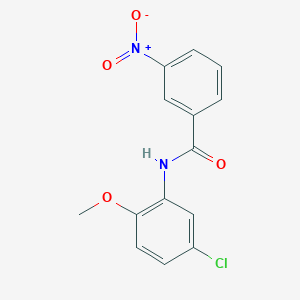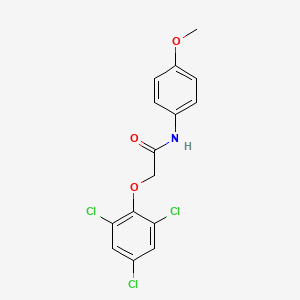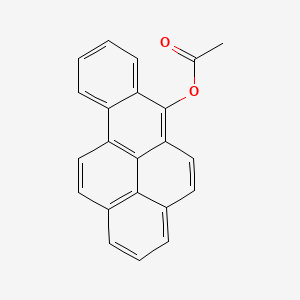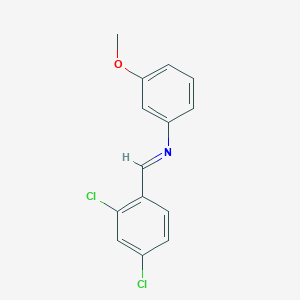![molecular formula C10H11ClO2S B11946952 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene CAS No. 78473-63-9](/img/structure/B11946952.png)
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group and a chloro-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, conversion from nitro groups to amines, and bromination . These steps are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-propenyl group may participate in various addition and substitution reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
- (p-Toluenesulfonyl)methyl isocyanide
- 3-Chloro-1-propene
Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
78473-63-9 |
|---|---|
Molekularformel |
C10H11ClO2S |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-1-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,7H2,1H3/b8-2+ |
InChI-Schlüssel |
YTGSPMWGLGNDRI-KRXBUXKQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/CCl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)

